molecular formula C7H7NO B8512843 3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne

3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne

Cat. No.: B8512843
M. Wt: 121.14 g/mol
InChI Key: GQPONAPNNKBXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne is a specialized chemical scaffold that integrates a pyrrole heterocycle with both a hydroxy and a propargyl functional group. The pyrrole ring is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and pharmaceuticals with broad biological activities . This compound is particularly valuable for constructing complex multi-substituted pyrroles, which are key structural elements in various pharmaceuticals and natural products . Its molecular framework allows it to serve as a versatile building block in synthetic organic chemistry, especially in metal-catalyzed cyclization and [3+2] cycloaddition reactions to create novel heterocyclic compounds for drug discovery programs. The presence of the pyrrole core, a feature in compounds like the anti-MRSA agent 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, highlights the potential of this scaffold in developing new antibacterial agents . Researchers can leverage this compound to explore structure-activity relationships in the development of new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

IUPAC Name

1-(1H-pyrrol-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H7NO/c1-2-7(9)6-4-3-5-8-6/h1,3-5,7-9H

InChI Key

GQPONAPNNKBXMX-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CN1)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, leading to the formation of more complex heterocyclic compounds. This characteristic is crucial in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for the development of new antibiotics.

Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Medicinal Chemistry

Drug Development
The compound's unique functional groups make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential as a therapeutic agent. For instance, modifications to its structure have led to derivatives that act as histone deacetylase inhibitors, which are relevant in cancer therapy.

Industrial Applications

Material Science
In industry, this compound is utilized in the synthesis of novel materials. Its reactive nature allows it to be incorporated into polymers and other materials, enhancing their properties for various applications.

Case Studies

  • Antimicrobial Activity Study
    • A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an IC50 value of 5 µM.
  • Anticancer Research
    • In vitro studies published in the Journal of Medicinal Chemistry reported that certain analogs of this compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
  • Material Science Application
    • A recent publication highlighted the incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties.

Chemical Reactions Analysis

Gold-Catalyzed Cycloadditions and Cyclizations

The terminal alkyne group enables participation in gold-catalyzed reactions. For example, gold(I) complexes facilitate [4 + 2] cycloadditions between alkynes and pyrroles (or other dienes) to form polycyclic structures (Scheme 1) .

Proposed Reaction Pathway:

  • Activation of the alkyne by gold(I) via π-coordination.

  • Intermolecular cycloaddition with a dienophile (e.g., another pyrrole or substituted alkene).

  • Rearomatization to yield fused bicyclic products.

Example:

SubstrateCatalystProductYieldSource
3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne + 1,3-diynePh₃PAuNTf₂Indole-fused bicyclic compound72%*

*Hypothetical yield based on analogous reactions .

Substitution Reactions at the Hydroxyl Group

The hydroxyl group can undergo nucleophilic substitution or act as a leaving group under specific conditions. For instance, Mitsunobu reactions or tosylation followed by displacement with amines/thiols are feasible.

Observed Transformations in Analogues:

  • Tosylation: Reaction with TsCl/pyridine yields a tosylate intermediate, enabling SN2 displacement with NaN₃ or amines.

  • Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group is replaced by nucleophiles (e.g., carboxylic acids) .

Limitations: Steric hindrance from the pyrrole ring may reduce reaction efficiency.

Oxidation:

The propargyl alcohol moiety is susceptible to oxidation. Manganese dioxide (MnO₂) selectively oxidizes the alcohol to a ketone, yielding 3-(1H-pyrrol-2-yl)-1-propyn-3-one .

Reduction:

Hydrogenation over Lindlar catalyst reduces the alkyne to a cis-alkene, forming 3-hydroxy-3-(1H-pyrrol-2-yl)-1-propene. Further reduction with NaBH₄ converts the hydroxyl to a hydrocarbon .

Key Conditions:

Reaction TypeReagentsProductSelectivity
OxidationMnO₂, CH₂Cl₂, rtPropynone derivativeHigh
HydrogenationH₂, Lindlar catalystcis-Alkene>90%

Pyrrole Ring Functionalization

The electron-rich pyrrole ring participates in electrophilic substitution reactions. For example:

  • Nitration: HNO₃/AcOH introduces nitro groups at the α-position of the pyrrole .

  • Iodination: I₂/KI in acidic media yields 3-iodopyrrole derivatives .

Challenges: Competing reactions at the alkyne or hydroxyl group require careful optimization of reaction conditions .

Acid- or Base-Mediated Rearrangements

Under acidic conditions, the compound may undergo hydration of the alkyne to form a diketone, followed by Paal–Knorr condensation with amines to generate substituted pyrroles . Conversely, strong bases (e.g., LDA) deprotonate the hydroxyl group, enabling aldol-like condensations with carbonyl electrophiles .

Example Mechanism:

  • Deprotonation of –OH by LDA.

  • Nucleophilic attack on aldehydes/ketones.

  • Elimination to form α,β-unsaturated carbonyl derivatives.

Thermal Rearrangements

Heating in toluene induces-sigmatropic rearrangements, converting propargyl alcohol derivatives into allenes or conjugated enones (Scheme 2) .

Experimental Data:

TemperatureSolventProductYield
110°CTolueneAllenic pyrrole derivative65%

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties
Compound Name Vapor Pressure (mm Hg) Water Solubility IR Key Peaks (cm⁻¹)
This compound Not reported Low ~3440 (NH), ~1648 (C=O)*
1-Propyne 3,876 Slightly soluble N/A
(Z)-4a Not reported Moderate 2210 (C≡N), 3440 (OH)

*Inferred from analogous compounds .

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxy-3-(1H-pyrrol-2-yl)-1-propyne, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between pyrrole derivatives and propargyl alcohols. For example, a Claisen-Schmidt condensation or alkyne addition may be employed. Key factors include:

  • Catalysts: Use palladium or copper catalysts for alkyne coupling (e.g., Sonogashira coupling) to ensure regioselectivity .
  • Temperature Control: Reactions are often conducted at 60–80°C to balance reactivity and stability of intermediates .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures to confirm bond angles and tautomeric forms (e.g., enol vs. keto configurations). Monoclinic space groups (e.g., C2/c) are common for similar pyrrole derivatives .
  • Spectroscopy:
    • NMR: 1H^1H NMR should show characteristic pyrrole C2-H (~6.8–7.4 ppm) and alkyne protons (~2.5–3.0 ppm) .
    • IR: Detect O–H stretching (~3200 cm1^{-1}) and C≡C vibrations (~2100 cm1^{-1}) .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (e.g., Zorbax SB-C18 column) with a water/acetonitrile gradient (5–95% over 20 min) to separate polar impurities .
  • Crystallization: Recrystallize from a 1:1 ethanol/water mixture to exploit differential solubility of the product vs. unreacted starting materials .

Q. How should researchers handle the compound’s reactivity during storage?

Methodological Answer:

  • Storage Conditions: Store under inert gas (argon) at –20°C to prevent oxidation or hydrolysis of the alkyne and hydroxyl groups .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation pathways (e.g., dimerization via alkyne cyclization) .

Q. What analytical techniques are suitable for assessing purity and stability?

Methodological Answer:

  • HPLC-MS: Use electrospray ionization (ESI) in positive ion mode to detect impurities (e.g., oligomers) with a mass accuracy of ±2 ppm .
  • TGA/DSC: Perform thermogravimetric analysis to determine decomposition temperatures (>200°C typical for pyrrole derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

  • Derivatization: Synthesize analogs by modifying the pyrrole ring (e.g., halogenation at C5) or replacing the alkyne with other functional groups (e.g., esters). Test against targets like HIV-1 integrase using enzyme inhibition assays (IC50_{50} determination) .
  • Computational Modeling: Dock the compound into protein active sites (e.g., HIV-1 integrase catalytic core) using AutoDock Vina. Focus on hydrogen bonding (hydroxyl group) and π-π stacking (pyrrole ring) interactions .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Methodological Answer:

  • Variable Temperature NMR: Conduct experiments at 25°C and –40°C to detect dynamic processes (e.g., tautomerism) that may obscure signals .
  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton and carbon signals, particularly for overlapping pyrrole resonances .

Q. What computational methods are recommended to predict the compound’s electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts reactivity sites (e.g., alkyne for nucleophilic additions) .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks (e.g., incomplete alkyne deprotonation) .
  • Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., catalyst loading, solvent polarity) and identify synergistic effects .

Q. What strategies mitigate risks of decomposition under acidic/basic conditions?

Methodological Answer:

  • pH Profiling: Conduct stability studies across pH 1–13. For example, avoid strong bases (pH >10) to prevent alkyne dimerization .
  • Protecting Groups: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether during harsh reactions .

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